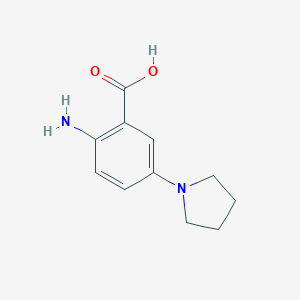

2-Amino-5-pyrrolidinobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

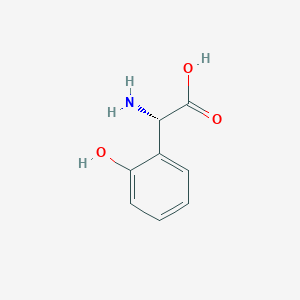

2-Amino-5-pyrrolidinobenzoic Acid (CAS# 159526-21-3) is a useful research chemical . It has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 .

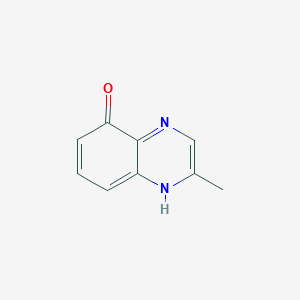

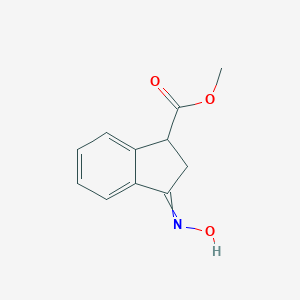

Molecular Structure Analysis

The molecular structure of 2-Amino-5-pyrrolidinobenzoic acid includes a pyrrolidine ring attached to a benzoic acid group . The canonical SMILES representation is C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O .

Chemical Reactions Analysis

Amino acids, including 2-Amino-5-pyrrolidinobenzoic acid, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water .

Physical And Chemical Properties Analysis

2-Amino-5-pyrrolidinobenzoic acid has a molecular weight of 206.24 and a molecular formula of C11H14N2O2 . It is likely soluble in water and insoluble in organic solvents, similar to other amino acids .

Aplicaciones Científicas De Investigación

Nutritional Aspects and Carcinogenicity

Dietary factors, including heterocyclic amines (HAs) formed in cooked meats, have been implicated in the incidence of certain cancers, such as mammary gland cancer. The formation of HAs like PhIP and their chronic administration have shown carcinogenic effects in animal models, suggesting potential etiologic roles in human cancers (Snyderwine, 1994).

Chemical Properties and Complex Formation

The chemistry of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine showcases a fascinating variability in their properties and interactions, including complex formation, which might suggest points of interest for further investigation in related compounds (Boča, Jameson, & Linert, 2011).

Analysis in Biological and Food Matrices

The analysis of HAs like PhIP, a compound structurally related to 2-Amino-5-pyrrolidinobenzoic acid, in biological matrices and foodstuffs is crucial for understanding their biological effects and exposures. Techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis (Teunissen et al., 2010).

Formation Mechanisms and Fate in Food

The formation and fate of compounds like PhIP in food processing involve complex interactions between amino acids and other components like carbohydrates and lipids. Understanding these mechanisms can help in mitigating the formation of potentially harmful compounds (Zamora & Hidalgo, 2015).

Enzymatic and Metabolic Roles

The role of group II pyridoxal 5'-phosphate-dependent enzymes in catalyzing the synthesis of essential bioactive molecules, and their association with various pathological states, highlights the significance of understanding the enzymatic functions and structures of compounds related to 2-Amino-5-pyrrolidinobenzoic acid (Paiardini et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . These compounds interact with specific enzymes or proteins in the pathogens, inhibiting their growth and proliferation .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other amino acid derivatives, potentially by binding to active sites or allosteric sites of enzymes or proteins, thereby modulating their function .

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, signal transduction, and regulation of cell growth and differentiation .

Pharmacokinetics

Peptides, which are polymers of amino acids, generally undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities

Action Environment

The action, efficacy, and stability of 2-Amino-5-pyrrolidinobenzoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules or ions in the environment can also influence the compound’s action.

Propiedades

IUPAC Name |

2-amino-5-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJWGTVWILAIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-pyrrolidinobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)